6-Chloro-7-deazapurine Hydrochloride
Description
Key Identifiers:
| Property | Value |
|---|---|
| CAS Number | 1243346-92-0 |
| Molecular Formula | C₆H₅Cl₂N₃ |
| SMILES | ClC1=NC=NC2=C1N=CC(Cl)=N2 |
| InChI Key | BPTCCCTWWAUJRK-UHFFFAOYSA-N |
| Synonym | 4-Chloropyrrolo[2,3-d]pyrimidine hydrochloride |
The hydrochloride form enhances solubility in polar solvents, making it suitable for synthetic applications.
Historical Development in Heterocyclic Chemistry
The synthesis of 7-deazapurine derivatives emerged in the mid-20th century, driven by interest in purine analogs for antiviral and anticancer research. This compound’s development is rooted in efforts to modify the purine scaffold to improve metabolic stability and binding affinity. Key milestones include:
Table 1: Historical Milestones in 7-Deazapurine Chemistry
The introduction of chlorine at position 6 improved electrophilic reactivity, enabling further functionalization via Suzuki-Miyaura cross-coupling or nucleophilic substitution.
Position Within 7-Deazapurine Derivatives
This compound serves as a versatile intermediate in medicinal and synthetic chemistry. Its structural features align with three key subclasses of 7-deazapurines:
Antiviral/Anticancer Agents :
Fluorescent Probes :
Enzyme Inhibitors :
Table 2: Comparative Features of Select 7-Deazapurine Derivatives
The chlorine atom at position 6 enhances electrophilicity, facilitating nucleophilic displacement reactions to introduce amines, alkoxy groups, or heteroaryl motifs. This adaptability underpins its utility in generating targeted therapeutics and functional materials.
Properties
IUPAC Name |
4-chloro-7H-pyrrolo[2,3-d]pyrimidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3.ClH/c7-5-4-1-2-8-6(4)10-3-9-5;/h1-3H,(H,8,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEBOURCSCAMADU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1C(=NC=N2)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60747323 | |
| Record name | 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60747323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1243346-92-0 | |
| Record name | 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60747323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Core Heterocycle Formation
The 7-deazapurine scaffold is synthesized via cyclocondensation reactions. A representative method involves the treatment of pyrrolo[2,3-d]pyrimidine precursors with phosphorus oxychloride (POCl₃) to introduce the chloro substituent at position 6. For example, 6-chloro-7-deazapurine is obtained by refluxing 7-deazapurine in POCl₃ at 110°C for 4–6 hours, followed by quenching with ice-water and neutralization with ammonium hydroxide. The free base is subsequently converted to the hydrochloride salt by dissolving in anhydrous ethanol and adding concentrated hydrochloric acid (HCl) dropwise, yielding a crystalline precipitate.
Iodination at Position 7
Iodination of 6-chloro-7-deazapurine is achieved using N-iodosuccinimide (NIS) in dimethylformamide (DMF). A stoichiometric ratio of 1:1.1 (substrate:NIS) at room temperature for 2 hours affords 6-chloro-7-iodo-7-deazapurine (8 ) in quantitative yield. This intermediate serves as a precursor for cross-coupling reactions, enabling further functionalization.
Glycosylation for Ribonucleoside Analogues
Vorbrüggen glycosylation conditions are employed to attach ribose moieties to the deazapurine core. For instance, 1-α-/β-O-acetyl-2,3,5-tri-O-benzoyl-D-ribose (9a ) reacts with 8 in the presence of trimethylsilyl trifluoromethanesulfonate (TMSOTf) as a Lewis acid. The reaction proceeds at 80°C for 12 hours, yielding β-configured ribonucleosides (10a ) in 64% yield after silica gel chromatography.
Purification and Isolation Techniques
Column Chromatography
Silica gel chromatography remains the primary method for purifying intermediates. For example, 10a is eluted using a hexanes:ethyl acetate gradient (5:1 to 2:1 v/v), achieving >95% purity as confirmed by thin-layer chromatography (TLC). The hydrochloride salt is crystallized from methanol-diethyl ether mixtures, yielding white crystals with a melting point of 174–178°C.
Recrystallization
Final products are recrystallized to enhance purity. Compound 12a (2’-deoxy-2’-fluoro-2’-C-methyl-7-trifluoromethyl-7-deazapurine ribonucleoside) is obtained by dissolving the crude material in hot methanol and cooling to −20°C, yielding 83% recovery.
Analytical Characterization
Spectroscopic Data
-
1H NMR : The hydrochloride salt exhibits distinct aromatic proton signals at δ 8.55 (s, 1H, H-2) and δ 7.72 (s, 1H, H-8) in CD₃OD, confirming the absence of N–H protons due to salt formation.
-
13C NMR : Key signals include δ 151.7 (C-6), δ 133.5 (C-7), and δ 116.3 (C-4a).
-
MS-ESI : The molecular ion peak at m/z 280 [M+H]⁺ aligns with the theoretical mass of 6-chloro-7-deazapurine.
Purity Assessment
High-performance liquid chromatography (HPLC) with UV detection at 254 nm reveals >99% purity for the hydrochloride salt, using a C18 column and isocratic elution with 70:30 water:acetonitrile.
Scalability and Process Optimization
Large-Scale Synthesis
A kilogram-scale procedure for 8 involves continuous addition of NIS to a DMF solution of 6-chloro-7-deazapurine under inert atmosphere. The reaction is exothermic, requiring temperature control at 25±2°C. After workup, the product is isolated in 98% yield with no detectable impurities by HPLC.
Chemical Reactions Analysis
Types of Reactions: 6-Chloro-7-deazapurine Hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Amination Reactions: Direct C-H amination and C-H chloroamination reactions are common, often catalyzed by palladium or copper.
Common Reagents and Conditions:
N-chloro-N-methyl-tosylamide: Used for chlorination reactions.
Palladium/Copper Catalysts: Employed in amination reactions.
Dioxane and Sodium Carbonate: Commonly used as solvent and base, respectively.
Major Products:
Aminated Derivatives: Products of C-H amination reactions.
Substituted Derivatives: Products of nucleophilic substitution reactions.
Scientific Research Applications
6-Chloro-7-deazapurine Hydrochloride has several applications in scientific research:
Chemistry: Used in the synthesis of various derivatives for biological activity screening.
Biology: Investigated for its potential as an inhibitor of protein kinases and other enzymes.
Medicine: Studied for its anticancer properties and potential therapeutic applications.
Industry: Utilized in the development of new chemical entities for pharmaceutical research.
Mechanism of Action
The mechanism of action of 6-Chloro-7-deazapurine Hydrochloride involves its interaction with specific molecular targets, such as protein kinases. The compound exerts its effects by inhibiting the activity of these enzymes, thereby affecting various cellular pathways . This inhibition can lead to therapeutic effects, such as the suppression of cancer cell growth.
Comparison with Similar Compounds
Metabolic Stability and Clearance
6-Chloro-7-deazapurine derivatives exhibit high metabolic instability in both mouse and human liver models, with clearance rates exceeding 90% of liver blood flow (LBF). In contrast, its structural analogue 6-chloropurine (13a) shows similar clearance in mice but differs in human models (Table 1) .
Table 1: Metabolic Stability Parameters
| Compound | Mouse Clearance (% LBF) | Human Clearance (% LBF) |
|---|---|---|
| 6-Chloro-7-deazapurine (11a) | 98% | 65% |
| 6-Chloropurine (13a) | 97% | 38.6% |
Data from mouse/human liver microsomal assays .
The 7-deaza modification reduces metabolic resistance, likely due to altered interactions with cytochrome P450 enzymes.
Solubility and Physicochemical Properties
6-Chloro-7-deazapurine derivatives have lower kinetic solubility compared to 6-chloropurine isomers. For example:
- 6-Chloro-7-deazapurine (11a–11c) : <5 mg/mL in aqueous buffers.
- 6-Chloropurine N-9/N-7 isomers : >25 mg/mL .
This reduced solubility limits bioavailability, necessitating formulation adjustments (e.g., co-solvents or prodrug strategies) for therapeutic use.
Antiproliferative and Cytostatic Activity
Key Structural Determinants :
Role in Drug Development
6-Chloro-7-deazapurine is a key intermediate in synthesizing tofacitinib . Its advantages include:
Biological Activity
Introduction
6-Chloro-7-deazapurine hydrochloride is a significant compound in medicinal chemistry, particularly noted for its biological activities. This article explores its mechanisms of action, applications in research, and relevant case studies that highlight its potential in therapeutic settings.
This compound (CAS Number: 1243346-92-0) is a derivative of 7-deazapurine, a purine analog. Its structure includes a chlorine atom at the 6-position, which influences its biological activity. The compound is primarily utilized in the synthesis of various derivatives for biological activity screening and has been investigated for its inhibitory effects on protein kinases and other enzymes.
The biological activity of this compound is attributed to its ability to inhibit specific enzymes involved in cellular signaling pathways:
- Protein Kinase Inhibition : The compound interacts with protein kinases, which play crucial roles in cell signaling and regulation. By inhibiting these enzymes, it can disrupt various cellular processes, potentially leading to therapeutic effects against cancer and viral infections .
- Antiviral Activity : Research indicates that derivatives of 7-deazapurine, including this compound, exhibit antiviral properties. For instance, modifications at the 7-position have shown efficacy against viruses such as HCV and Zika .
Anticancer Properties
This compound has demonstrated significant cytostatic activity across various cancer cell lines. In a study evaluating multiple derivatives, it was found that certain modifications enhanced cytotoxicity while reducing overall toxicity compared to parent compounds .
Antiviral Activity
This compound has been studied for its antiviral potential, particularly against RNA viruses. Its derivatives have shown promising results in inhibiting viral replication:
| Compound | Virus Target | IC50 (μM) | Selectivity Index |
|---|---|---|---|
| 5′-triphosphate of 7-deazapurine | HCV | 30 | 3 |
| Diphenyl phosphate derivative | HCV | 17.9 | 28 |
| 7-deazaneplanocin A | Cowpox/Vaccinia | N/A (non-cytotoxic) | N/A |
These findings indicate that while some derivatives exhibit potent antiviral activity, others may lack sufficient cellular phosphorylation necessary for efficacy .
Study on Antiviral Efficacy
A notable study explored the synthesis of phosphoramidate prodrugs derived from 7-deazapurine nucleosides. These prodrugs were evaluated for their ability to inhibit HCV replication. The results indicated that while some prodrugs displayed antiviral activity, the parent nucleosides showed varied effectiveness depending on their structural modifications .
Cytotoxicity Assessment
In another investigation focused on the cytotoxic effects of various deazapurine derivatives, it was found that certain compounds exhibited low toxicity even at high concentrations (up to 300 μM), making them suitable candidates for further development as antiviral agents without significant side effects .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 6-chloro-7-deazapurine hydrochloride, and how do reaction conditions influence yield?
- Methodological Answer : The compound is synthesized via two primary pathways:
- Pathway 1 : Starting from preQ0, N2-protection with pivaloyl chloride (quantitative yield) followed by 6-carbonyl transformation using phosphorus oxychloride to yield 6-chloro-7-deazapurine derivatives .
- Pathway 2 : Direct halogenation of 6-chloro-7-deazapurine using N-iodosuccinimide in DMF under inert conditions, achieving 80% yield after precipitation and filtration .
- Critical Factors : N2-protection is essential to prevent side reactions; anhydrous conditions and stoichiometric control of halogenating agents (e.g., POCl₃) are crucial for reproducibility .
Q. How can researchers ensure purity during synthesis, and what analytical techniques validate structural integrity?
- Methodological Answer :
- Purification : Use recrystallization (water or ethanol) or column chromatography for intermediates. Post-synthetic filtration and washing with cold solvents (e.g., water) reduce impurities .
- Characterization :
- HPLC : Purity validation (>95% via HLC methods) .
- NMR/IR : Confirm absence of residual protecting groups (e.g., pivaloyl) and correct substitution patterns .
- Mass Spectrometry : Verify molecular weight (153.56 g/mol) and chlorine isotopic patterns .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Use nitrile gloves, lab coats, and safety goggles. Handle in fume hoods to avoid inhalation .
- First Aid : For skin contact, rinse with water for 15+ minutes; for ingestion, do NOT induce vomiting—seek medical attention with SDS documentation .
- Training : Mandatory SOP reviews and hazard-specific training for lab personnel, as per institutional guidelines .
Advanced Research Questions
Q. How do structural modifications of 6-chloro-7-deazapurine derivatives impact antiviral activity and metabolic stability?
- Methodological Answer :
- Antiviral Optimization : Substituents like 2-amino groups enhance viral polymerase inhibition (e.g., compound 19 in ). Use molecular docking to assess binding affinity to viral targets .
- Metabolic Stability :
- In Vitro Assays : Mouse/human liver microsomes quantify clearance rates. Derivatives with high clearance (>97% liver blood flow) require prodrug strategies .
- SAR Insights : 7-Deaza modification reduces hepatic oxidation but increases susceptibility to P-gp efflux; logP adjustments improve membrane permeability .
Q. What experimental strategies resolve contradictions in reported synthesis yields or failed reactions?
- Methodological Answer :
- Troubleshooting : Failed transformations (e.g., unprotected preQ0 halogenation) are mitigated by N2-protection. Use TLC monitoring to identify incomplete reactions .
- Yield Discrepancies : Compare reagent purity (e.g., POCl₃ freshness), solvent anhydration, and inert atmosphere integrity. Reproduce conditions from literature with strict stoichiometric control .
Q. How can researchers design analogs of 6-chloro-7-deazapurine for enhanced pharmacokinetic properties?
- Methodological Answer :
- Rational Design :
- LogP Optimization : Introduce hydrophilic groups (e.g., hydroxyls) to reduce clearance .
- Prodrug Approaches : Mask reactive chlorine with enzymatically cleavable groups (e.g., esters) .
- In Silico Tools : Use QSAR models to predict metabolic hotspots and prioritize analogs with lower CYP450 affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
